molecular formula C15H17NO2 B11866826 Isobutyl 2-(quinolin-6-yl)acetate

Isobutyl 2-(quinolin-6-yl)acetate

Cat. No.: B11866826
M. Wt: 243.30 g/mol
InChI Key: VGUWOPDPSIPIEQ-UHFFFAOYSA-N
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Description

Isobutyl 2-(quinolin-6-yl)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(quinolin-6-yl)acetate typically involves the esterification of 2-(quinolin-6-yl)acetic acid with isobutyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

2-(quinolin-6-yl)acetic acid+isobutyl alcoholacid catalystIsobutyl 2-(quinolin-6-yl)acetate+water\text{2-(quinolin-6-yl)acetic acid} + \text{isobutyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(quinolin-6-yl)acetic acid+isobutyl alcoholacid catalyst​Isobutyl 2-(quinolin-6-yl)acetate+water

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 2-(quinolin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Isobutyl 2-(quinolin-6-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isobutyl 2-(quinolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinoline-6-carboxylic acid
  • Isobutyl 2-(quinolin-2-yl)acetate

Comparison: Isobutyl 2-(quinolin-6-yl)acetate is unique due to its specific substitution pattern at the 6-position of the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline derivatives. For example, the position of the isobutyl acetate group can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-methylpropyl 2-quinolin-6-ylacetate

InChI

InChI=1S/C15H17NO2/c1-11(2)10-18-15(17)9-12-5-6-14-13(8-12)4-3-7-16-14/h3-8,11H,9-10H2,1-2H3

InChI Key

VGUWOPDPSIPIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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